

Physicochemical properties of 4-(4-Fluorobenzoyl)piperidine HCl

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Compound of Interest

Compound Name: 4-(4-Fluorobenzoyl)piperidine
hydrochloride

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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorobenzoyl)piperidine HCl

Introduction: A Keystone Intermediate in Modern Chemistry

4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS No. 25519-78-2) is a pivotal chemical intermediate whose structural architecture is of significant interest in medicinal chemistry and materials science.[1][2] Its framework, which combines a piperidine ring with a 4-fluorobenzoyl moiety, serves as a versatile scaffold for synthesizing a wide array of bioactive molecules and functional materials.[2][3] The presence of the electron-withdrawing fluorine atom, the ketone's hydrogen-bonding capability, and the basic piperidine nitrogen collectively impart unique reactivity and pharmacological properties.[4]

This guide offers a comprehensive exploration of the core physicochemical properties of 4-(4-Fluorobenzoyl)piperidine HCl. Moving beyond a simple data sheet, we delve into the causality behind its characteristics, providing field-proven protocols and analytical methodologies. The objective is to equip researchers and developers with the foundational knowledge required to effectively utilize this compound in complex synthetic pathways and innovative research endeavors.

Part 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of reproducible science. These parameters govern its handling, storage, and application in stoichiometric calculations.

Molecular Structure and Identification

The compound consists of a piperidine ring acylated at the 4-position with a 4-fluorobenzoyl group, supplied as a hydrochloride salt to enhance stability and handling.^{[3][4]}

Caption: Chemical Structure of 4-(4-Fluorobenzoyl)piperidine HCl.

The key identifiers for this compound are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	(4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride	^[4]
CAS Number	25519-78-2	^{[1][3][4]}
Molecular Formula	C ₁₂ H ₁₅ ClFNO (or C ₁₂ H ₁₄ FNO·HCl)	^{[3][4][5]}
Molecular Weight	243.71 g/mol	^{[1][3][5]}
Synonyms	4-(p-Fluorobenzoyl)piperidine HCl, (4-Fluorophenyl)-4-piperidinylmethanone HCl	^{[5][6]}

Physical State and Thermal Properties

The physical appearance and melting point are critical first-pass indicators of purity.

Property	Value	Rationale & Significance	Source(s)
Appearance	White to off-white or light tan solid powder	A consistent color and form are indicative of a uniform manufacturing process. Deviations may suggest impurities.	[1][7]
Melting Point	222-224 °C	A sharp, defined melting range is a hallmark of high purity. Broad ranges often indicate the presence of contaminants.	[5][6][8]
Storage	Store at 0-8°C in a cool, well-ventilated place	The compound is noted to be hygroscopic; cool, dry storage is essential to prevent moisture absorption and maintain chemical integrity.	[1][3][5]

Solubility Profile

Solubility is a determinant factor for reaction kinetics, purification, and formulation. The hydrochloride salt form generally improves aqueous solubility compared to the free base, yet the molecule retains significant organic character.

Solvent	Solubility	Mechanistic Insight	Source(s)
Water	Slightly Soluble	The polar hydrochloride group aids solubility, but the nonpolar benzoylpiperidine structure limits it.	[5]
DMSO	Slightly Soluble	A polar aprotic solvent that can solvate both the ionic and organic portions of the molecule.	[5]
Ethanol/Water	Enhanced Solubility	This mixture is effective during synthesis for salt formation, balancing polarity to dissolve both organic precursors and the final salt.	[4]
Isopropanol	Recrystallization Solvent	Used for recrystallization, indicating moderate solubility at high temperatures and lower solubility upon cooling, which is ideal for purification.	[8]

Part 2: Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques provide an empirical fingerprint of the molecule, essential for structure confirmation, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on its structure.

Expected ^1H NMR Signals (in DMSO- d_6):

- Aromatic Protons (δ 7.2-8.1 ppm): Two sets of doublets or multiplets corresponding to the four protons on the fluorophenyl ring. The coupling with the ^{19}F atom will result in characteristic splitting patterns.
- Piperidine Protons (δ 1.8-3.5 ppm): A series of broad multiplets corresponding to the protons on the piperidine ring. The protons adjacent to the nitrogen will be deshielded and appear further downfield.
- N^+H_2 Protons (δ ~9.0 ppm): A broad singlet corresponding to the acidic protons of the piperidinium hydrochloride, which may exchange with water in the solvent.

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of 4-(4-Fluorobenzoyl)piperidine HCl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or D_2O).
- Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.[\[9\]](#)
- Acquisition: Record the spectrum at 25 °C. Use standard parameters for ^1H NMR.
- Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

- $\sim 3000\text{-}3200\text{ cm}^{-1}$ (N-H Stretch): A broad peak indicative of the N-H bond in the piperidinium cation.
- $\sim 1680\text{ cm}^{-1}$ (C=O Stretch): A strong, sharp peak corresponding to the ketone carbonyl group. Its position reflects conjugation with the aromatic ring.
- $\sim 1600\text{ cm}^{-1}$ (C=C Stretch): Peaks associated with the aromatic ring.
- $\sim 1230\text{ cm}^{-1}$ (C-F Stretch): A strong band characteristic of the aryl-fluoride bond.

Mass Spectrometry (MS)

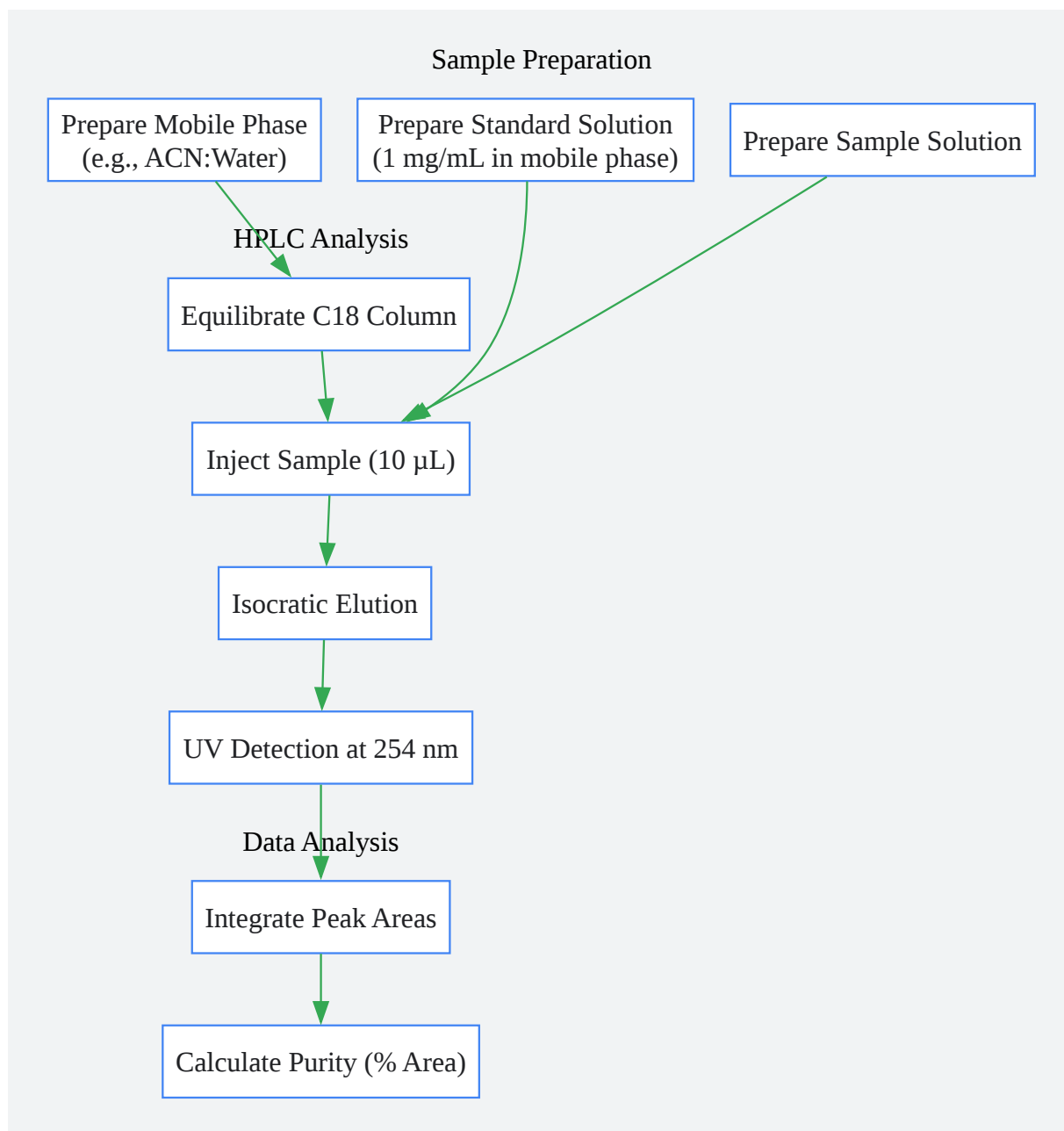
MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and offering structural clues. Electrospray Ionization (ESI) is a suitable method for this polar salt.

Expected Results (Positive ESI Mode):

- Molecular Ion: The primary ion observed would be for the free base ($\text{C}_{12}\text{H}_{14}\text{FNO}$), appearing as $[\text{M}+\text{H}]^+$ at $m/z \approx 208.1$.
- Major Fragments: Fragmentation would likely occur at the bonds adjacent to the carbonyl group, leading to ions corresponding to the 4-fluorobenzoyl cation ($m/z\ 123.0$) or the piperidinylium moiety.^[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is ideal for this compound.^{[4][11]}



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Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: HPLC-UV Purity Method This protocol is adapted from established methods for similar piperidine derivatives and provides a robust starting point for purity assessment.^[11]

- **Instrumentation:** A standard HPLC system with a UV-Vis detector and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[11]
- **Mobile Phase:** A mixture of HPLC-grade Acetonitrile (ACN) and deionized water, often with a modifier like 0.1% formic acid to improve peak shape. A typical starting point is 60:40 ACN:Water.
- **Standard Preparation:** Prepare a stock solution of the reference standard at 1.0 mg/mL in the mobile phase.
- **Sample Preparation:** Prepare the sample to be tested at the same concentration as the standard.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30 °C
 - Detection Wavelength: 254 nm (due to the strong absorbance of the benzoyl chromophore).
- **Analysis:** Inject the sample and integrate the peak area of the main component. Purity is typically reported as a percentage of the total integrated peak area. A purity of ≥98.0% is a common industry standard.^[1]

Part 3: Chemical Reactivity and Applications

The true value of 4-(4-Fluorobenzoyl)piperidine HCl lies in its utility as a synthetic building block. Its functional groups offer multiple handles for chemical modification.

Key Chemical Reactions

- **N-Alkylation/Arylation:** The secondary amine of the piperidine ring (after neutralization of the HCl salt) is a potent nucleophile, readily reacting with alkyl halides or aryl halides to form more complex tertiary amines. This is a common strategy in drug synthesis.
- **Reduction of the Ketone:** The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4), creating a new chiral center and altering the molecule's steric and electronic profile.[4]
- **Nucleophilic Aromatic Substitution:** While the fluorine atom is generally stable, under harsh conditions it can be displaced by strong nucleophiles.

Role in Pharmaceutical and Scientific Research

This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system.[3]

- **Antipsychotics and Neuroleptics:** It is a precursor for drugs like Iloperidone and Risperidone, which are dopamine D_2 and serotonin receptor antagonists.[12] Its structure is integral to binding with serotonergic (5-HT) and dopaminergic receptors.[4]
- **Analgesics and Anti-Inflammatory Agents:** The scaffold is used to develop novel pain relief and anti-inflammatory medications.[3]
- **Structure-Activity Relationship (SAR) Studies:** It serves as a foundational molecule for SAR studies, where chemists systematically modify its structure to optimize pharmacological activity and minimize side effects.[3][4]
- **Analytical Standard:** Due to its stability and well-defined properties, it is employed as a reference standard for the accurate quantification of related compounds in quality control and analytical chemistry.[3][4]

Conclusion

4-(4-Fluorobenzoyl)piperidine HCl is more than a simple chemical; it is an enabling tool for innovation in science and medicine. Its well-characterized physicochemical properties—from its defined melting point and solubility profile to its distinct spectroscopic fingerprint—provide the

reliability and predictability necessary for high-level research. By understanding the interplay between its structural features and empirical properties, researchers can fully leverage its synthetic potential to design the next generation of pharmaceuticals and advanced materials.

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